Technical Guide: Isolation and Characterization of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from Zingiber officinale
Technical Guide: Isolation and Characterization of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from Zingiber officinale
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Zingiber officinale Roscoe (ginger) is a globally significant spice and medicinal plant, renowned for its rich phytochemical profile. Among its bioactive constituents, diarylheptanoids have garnered substantial interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] This technical guide provides a comprehensive, synthesized protocol for the isolation and characterization of a specific diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, from the rhizomes of Zingiber officinale. The methodologies detailed herein are compiled from established procedures for the separation of analogous compounds and are intended to serve as a robust framework for researchers in natural product chemistry and drug discovery.
Introduction
Ginger rhizomes contain a complex mixture of bioactive compounds, broadly categorized as volatile oils, gingerols, and diarylheptanoids.[3] Diarylheptanoids are characterized by a seven-carbon chain linking two aromatic rings and are significant for their wide range of biological activities.[1][2] The target compound of this guide, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, is a member of this class and has been identified in Zingiber officinale.[4] This document outlines a multi-step procedure for its extraction, fractionation, and purification, supplemented with illustrative analytical data and relevant biological context.
Experimental Protocols
The following protocols are synthesized from established methodologies for the isolation of diarylheptanoids from Zingiber officinale.[1]
Plant Material and Extraction
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Plant Material: 30 kg of dried Zingiber officinale rhizomes are pulverized into a coarse powder.
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Extraction: The powdered rhizomes are extracted with 70% ethanol (210 L) under reflux at 60°C for 2 hours. This process is repeated twice to ensure exhaustive extraction.[1]
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Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract (approximately 5.5 kg).
Solvent Partitioning and Fractionation
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Solvent Partitioning: The crude ethanol extract is suspended in 95% ethanol and partitioned sequentially with petroleum ether and then ethyl acetate. The ethyl acetate fraction, which is enriched with diarylheptanoids, is collected and concentrated in vacuo.[1]
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Silica Gel Column Chromatography:
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The dried ethyl acetate fraction (approx. 920 g) is subjected to column chromatography on a silica gel column (200–300 mesh).[1]
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A gradient elution is performed using a solvent system of cyclohexane-ethyl acetate, starting with a low polarity mixture (e.g., 97:3 v/v) and gradually increasing the polarity to 100% ethyl acetate.[1]
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing diarylheptanoids. Fractions with similar TLC profiles are pooled.
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Purification by Preparative and Semi-Preparative HPLC
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Preparative HPLC: The pooled fractions rich in diarylheptanoids are further separated by preparative High-Performance Liquid Chromatography (HPLC).
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of methanol in water.
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Detection: UV detector at 280 nm.
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Semi-Preparative HPLC: Final purification of the target compound is achieved using semi-preparative HPLC on the fractions containing compounds with the expected mass of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.
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Column: C18 reversed-phase column.
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Mobile Phase: Isocratic or shallow gradient elution with an acetonitrile-water or methanol-water mobile phase, optimized to resolve the target peak.
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The purified compound is collected, and the solvent is removed in vacuo to yield the final product.
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Data Presentation
Physicochemical Properties
The following table summarizes the calculated physicochemical properties for the target compound.
| Property | Value |
| IUPAC Name | 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate |
| Molecular Formula | C₂₁H₂₆O₅ |
| Molecular Weight | 374.43 g/mol |
| Appearance | Expected as a yellow oil or gum |
| LogP (Calculated) | 3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Illustrative Spectroscopic Data
| Analysis Type | Illustrative Data for a Related Diarylheptanoid |
| ¹H-NMR (CDCl₃) | δ (ppm): 6.84-6.55 (m, 6H, Ar-H), 5.58 (br s, 2H, Ar-OH), 4.85 (m, 1H, H-3), 3.86 (s, 6H, 2x-OCH₃), 3.80 (m, 1H, H-5), 2.70-2.55 (m, 4H, H-1, H-7), 2.01 (s, 3H, -OAc), 1.80-1.60 (m, 4H, H-2, H-6), 1.55 (m, 2H, H-4). |
| ¹³C-NMR (CDCl₃) | δ (ppm): 170.8 (C=O, acetate), 146.5 (Ar-C), 143.9 (Ar-C), 133.0 (Ar-C), 121.2 (Ar-C), 114.4 (Ar-C), 111.1 (Ar-C), 71.5 (C-3), 67.8 (C-5), 55.9 (-OCH₃), 42.5 (C-4), 38.2 (C-2), 34.5 (C-6), 31.8 (C-1), 31.5 (C-7), 21.4 (-OAc). |
| HR-ESI-MS | m/z: [M+H]⁺ calculated for C₂₁H₂₇O₅ (the non-acetylated parent ion after in-source fragmentation) or [M+Na]⁺. |
Visualizations
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the isolation of the target compound from Zingiber officinale.
Caption: Isolation workflow for the target diarylheptanoid.
Biological Signaling Pathway
Diarylheptanoids isolated from Zingiber officinale have demonstrated anti-tumor activity, partly by modulating the DNA damage response pathway.[1][6] The diagram below shows a simplified representation of the ATR/CHK1 signaling pathway, which is a target of some ginger-derived diarylheptanoids.[1]
Caption: Inhibition of ATR/CHK1 pathway by ginger diarylheptanoids.
Conclusion
This technical guide provides a detailed, synthesized framework for the isolation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from Zingiber officinale. By integrating established protocols for extraction, partitioning, and multi-stage chromatographic purification, researchers can effectively target this and other related diarylheptanoids. The provided illustrative data and workflow diagrams serve as practical tools for planning and executing the isolation process. Further investigation into the biological activities of this specific compound, such as its potential interaction with the ATR/CHK1 signaling pathway, is warranted to fully elucidate its therapeutic potential.
References
- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diarylheptanoids from the rhizomes of Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
